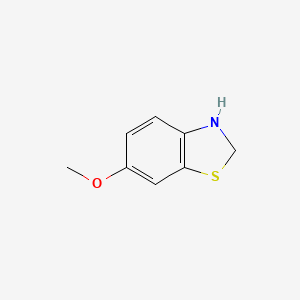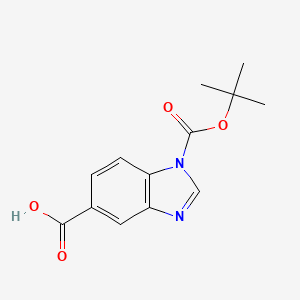
1-Benzyl-3,3-diméthylpipéridin-4-ol
Vue d'ensemble
Description
The compound "1-Benzyl-3,3-dimethylpiperidin-4-OL" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various pharmacologically active molecules and their potential use in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the formation of a piperidin-4-one structure, which can be further modified. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals . Similarly, the synthesis of various 2,6-diarylpiperidin-4-one O-benzyloximes and 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones has been reported, which involves condensation reactions and characterizations by NMR spectral studies . Additionally, the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides has been presented, highlighting the potential for creating stereochemical analogues of antitumor alkaloids .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using NMR spectroscopy and X-ray diffraction. For example, the stereochemistry of 1-benzyl-3-ethyl-2,6-diphenylpiperidin-4-one was determined using 2D NMR techniques and confirmed by single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of substituents . Similarly, the stereochemistry of highly crowded N-benzylpiperidones was investigated, showing that these compounds also adopt a chair conformation .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, an intermediate of semi-synthetic rifamycins, involves condensation and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are characterized by their spectral data and reactivity. The NMR spectral assignments provide insights into the conformational preferences of the compounds, as seen in the case of 2,6-diarylpiperidin-4-one O-benzyloximes . The antimicrobial profiles of novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been evaluated, showing significant activity against various bacterial and fungal strains . Additionally, the synthesis and configuration of trans-1-amino-4-benzyl-2,6-dimethylpiperazine highlight the importance of stereochemistry in the biological activity of these compounds .
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
1-Benzyl-3,3-diméthylpipéridin-4-ol: sert d'intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Sa structure est essentielle à la formation de dérivés de la pipéridine, présents dans plus de vingt classes de produits pharmaceutiques . La polyvalence du composé permet la création d'une large gamme de molécules pharmacologiquement actives.
Développement de médicaments pour le système nerveux central (SNC)
En raison de son noyau pipéridine, This compound joue un rôle essentiel dans le développement de médicaments pour le SNC. Les dérivés de la pipéridine sont connus pour franchir la barrière hémato-encéphalique, ce qui en fait des candidats appropriés pour le traitement des troubles neurologiques .
Agents anti-inflammatoires
La recherche indique que les dérivés de la pipéridine présentent des propriétés anti-inflammatoires. En tant que tel, This compound peut être utilisé dans la synthèse d'agents anti-inflammatoires, contribuant aux traitements d'affections comme l'arthrite et d'autres maladies inflammatoires .
Médicaments analgésiques
Les caractéristiques structurelles du composé en font un précurseur précieux dans la production de médicaments analgésiques. Ces médicaments sont conçus pour soulager la douleur sans provoquer de perte de conscience, et les dérivés de la pipéridine sont souvent explorés pour leur potentiel analgésique .
Applications antimicrobiennes et antibactériennes
This compound: s'est avéré avoir des applications dans la création d'agents antimicrobiens et antibactériens. Sa modification conduit à des composés capables de lutter contre une variété de souches bactériennes, contribuant au domaine des maladies infectieuses .
Catalyseur en synthèse organique
En plus de ses applications pharmaceutiques directes, This compound est également utilisé comme catalyseur dans les processus de synthèse organique. Sa structure chimique peut faciliter diverses réactions, notamment la cyclisation et l'amination, qui sont cruciales pour la construction de molécules organiques complexes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1-benzyl-3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626194 | |
| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324769-02-0 | |
| Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














